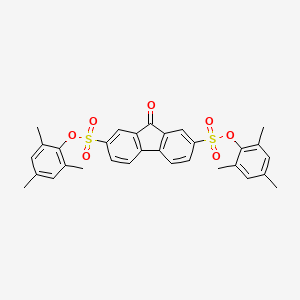
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 9-oxofluorene core, which is further substituted with two sulfonate groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 9-oxofluorene: This can be achieved through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Sulfonation: The 9-oxofluorene is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions.
Coupling with 2,4,6-trimethylphenyl groups: The final step involves the coupling of the sulfonated 9-oxofluorene with 2,4,6-trimethylphenyl groups using Friedel-Crafts alkylation or acylation reactions, typically in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
科学研究应用
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, including polymers, dyes, and electronic components.
作用机制
The mechanism by which Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfonate groups can enhance the compound’s solubility and facilitate interactions with polar biological environments. The 9-oxofluorene core provides a rigid and planar structure that can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound shares the 2,4,6-trimethylphenyl groups but has a phosphine oxide core instead of a 9-oxofluorene core.
Bis(2,4,6-trichlorophenyl) oxalate: Similar in structure but with trichlorophenyl groups and an oxalate core.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with a phosphine oxide core and trimethylbenzoyl groups.
Uniqueness
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate is unique due to its combination of a 9-oxofluorene core and sulfonate groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications.
属性
IUPAC Name |
bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGSPPDLKXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
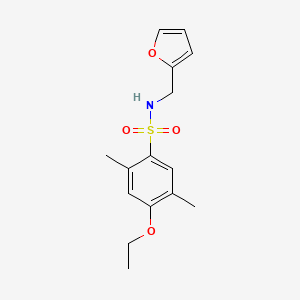
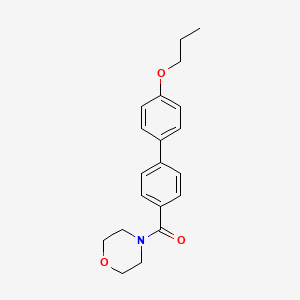
![5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4934335.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B4934354.png)
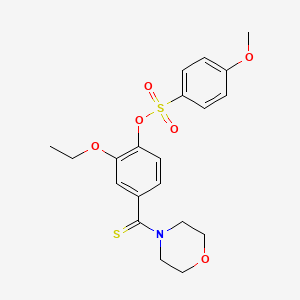
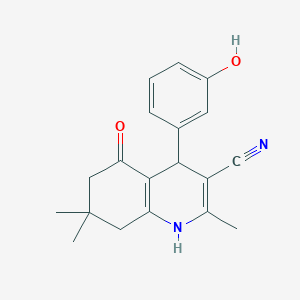
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
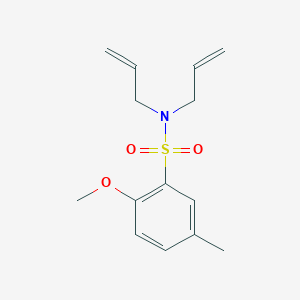
![5-cyclopentyl-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B4934392.png)
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)

